molecular formula C13H17N3OS B6432305 N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 2548983-28-2

N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B6432305
CAS No.: 2548983-28-2
M. Wt: 263.36 g/mol
InChI Key: YFBLSTCMMRILQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The thiadiazol ring would likely contribute to the compound’s stability and could potentially participate in aromatic interactions. The benzyl, methoxyethyl, and methylamine groups would add steric bulk and could affect the compound’s solubility, reactivity, and interactions with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, the methoxyethyl group could undergo reactions involving the breaking of the C-O bond, and the methylamine group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxyethyl and methylamine groups could increase the compound’s solubility in polar solvents, while the benzyl group could increase its solubility in nonpolar solvents .

Future Directions

Potential future research directions could include synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore the synthesis of related compounds with different substituents on the thiadiazol ring or different groups attached to the nitrogen atom .

Properties

IUPAC Name

N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16(10-11-6-4-3-5-7-11)13-14-12(15-18-13)8-9-17-2/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLSTCMMRILQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NS2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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